molecular formula C10H12N2O B1377168 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one CAS No. 1427379-64-3

6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

カタログ番号: B1377168
CAS番号: 1427379-64-3
分子量: 176.21 g/mol
InChIキー: OXZMYDYIOJQKLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene core. Key structural features include a methyl group at position 6 and a ketone at position 4. Benzodiazepines are pharmacologically significant due to their interactions with γ-aminobutyric acid (GABA) receptors, but this compound’s specific substitutions may confer unique chemical and biological properties. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol.

特性

IUPAC Name

6-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-3-2-4-8-9(7)10(13)12-6-5-11-8/h2-4,11H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZMYDYIOJQKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-methylbenzoic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired benzodiazepine core. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.

化学反応の分析

Types of Reactions

6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

科学的研究の応用

6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a chemical intermediate in various industrial processes.

作用機序

The mechanism of action of 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets in the body. It is believed to bind to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Pharmacological Impact Reference
6-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one Benzodiazepine 6-methyl, 5-ketone Potential GABA modulation; enhanced metabolic stability
5-Methoxy-6-methyl-6H-1,4-diazepine 1,4-Diazepine 5-methoxy, 6-methyl Distinct solubility and receptor affinity
7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one Benzodiazepine 7-bromo, 5-ketone Increased potency due to halogenation
2-Amino-1,4-benzodiazepine Benzodiazepine 2-amino Anxiolytic properties
1-(3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one Benzodiazepine 3-methyl, 1-acetyl Enhanced GABA receptor interaction
7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one Benzoxepin 7,9-dimethyl, 5-ketone Altered ring rigidity and bioactivity

Key Observations:

Substituent Effects :

  • Methyl Groups : The 6-methyl substitution in the target compound may enhance metabolic stability compared to unsubstituted benzodiazepines (e.g., 1,4-diazepine) .
  • Halogenation : Bromine at position 7 (as in 7-bromo derivatives) increases potency but may reduce solubility .
  • Oxygen vs. Nitrogen Heterocycles : Benzoxazepines (e.g., 6-Methyl-1,4-benzoxazepine) exhibit reduced receptor affinity compared to benzodiazepines due to oxygen’s electronegativity .

Functional Group Impact: Ketone at Position 5: The 5-ketone in the target compound likely influences ring conformation and hydrogen-bonding capacity, differentiating it from analogues with ester or hydroxyl groups (e.g., methyl ester 47 in ) . Amino Groups: 2-Amino derivatives (Table 1) show anxiolytic effects, suggesting that nitrogen positioning modulates receptor specificity .

Synthetic Accessibility: The target compound’s synthesis may involve cyclization of substituted phenols or amines, similar to methods for 6-Methyl-1,4-benzoxazepine . In contrast, brominated derivatives require halogenation steps that complicate scalability .

Comparison with Non-Benzodiazepine Heterocycles

Table 2: Cross-Class Comparisons

Compound Name Core Structure Unique Features Biological Relevance Reference
2-Methyl-1,4-diazepan-5-one Diazepane 2-methyl, 5-ketone Flexible ring; moderate activity
1,4-Thiazepanes Thiazepane Sulfur substitution Altered metabolic pathways
3-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide Benzodiazepine Oxadiazole moiety Improved pharmacokinetics

Key Observations:

  • Ring Flexibility : Diazepanes (e.g., 2-Methyl-1,4-diazepan-5-one) lack the fused benzene ring, reducing planarity and receptor binding efficiency compared to benzodiazepines .
  • Hybrid Structures : The oxadiazole-containing derivative () demonstrates how fused heterocycles can enhance therapeutic profiles .

生物活性

6-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is C10H12N2OC_{10}H_{12}N_2O with a molecular weight of 176.22 g/mol. The compound features a tetrahydrobenzodiazepine core structure that is typical of many pharmacologically active benzodiazepines.

PropertyValue
Molecular FormulaC10H12N2O
Molecular Weight176.22 g/mol
AppearanceCrystalline solid
Melting Point93.0 - 102.0 °C

Antiviral Activity

Research indicates that derivatives of tetrahydrobenzodiazepines exhibit significant antiviral properties. For instance, studies have shown that similar compounds can inhibit the replication of human immunodeficiency virus type 1 (HIV-1) by targeting the reverse transcriptase enzyme. These compounds demonstrated potency in the nanomolar range while exhibiting minimal cytotoxicity in CD4+ T-cell lines and peripheral blood lymphocytes .

Neuropharmacological Effects

Benzodiazepines are widely recognized for their effects on the central nervous system (CNS). They act primarily as positive allosteric modulators of the GABA_A receptor, enhancing the inhibitory effects of GABA neurotransmission. This mechanism underlies their anxiolytic, sedative, and muscle relaxant properties.

In particular, studies have shown that modifications to the benzodiazepine structure can lead to variations in their binding affinities and efficacy at GABA_A receptors .

Case Studies

  • Study on Anxiety Disorders : A clinical trial investigated the efficacy of a related benzodiazepine derivative in treating anxiety disorders. The results indicated a significant reduction in anxiety symptoms among participants compared to placebo controls, supporting the compound's potential as an anxiolytic agent.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of benzodiazepine derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate neuronal damage and improve cognitive function in animal models of Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of benzodiazepines is heavily influenced by their structural features. Modifications at various positions on the benzodiazepine ring can enhance or diminish their pharmacological effects:

PositionModificationEffect on Activity
1Methyl group additionIncreased potency at GABA_A receptor
7Halogen substitutionEnhanced CNS penetration
2Alkyl chain extensionImproved anxiolytic efficacy

Q & A

Q. What are the optimal synthetic routes for 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclization of substituted anthranilic acid derivatives. For example, a modified Pictet-Spengler reaction can be employed using 5-chloro-N-methylanthranilic acid as a precursor. Key steps include:

  • Acylation : Reacting the benzodiazepine core with methylating agents under basic conditions (e.g., triethylamine or pyridine) to introduce the methyl group .
  • Cyclization : Heating with bromoethylamine hydrobromide in aqueous calcium carbonate, followed by acid quenching to form the tetrahydro ring system .
  • Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the final product.
    Yield Optimization : Use of continuous flow reactors or microwave-assisted synthesis can enhance efficiency. Monitoring reaction progress via TLC or HPLC is critical .

Q. How can the structural integrity of the compound be validated post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-NMR : Key peaks include δ 2.35–2.55 (multiplet for tetrahydro ring protons), δ 3.10–3.30 (N-methyl group), and δ 6.70–7.20 (aromatic protons).
    • ¹³C-NMR : Confirm the presence of the carbonyl group (δ ~170 ppm) and methyl-substituted carbons (δ ~20–25 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₁₄N₂O) with <5 ppm error .
  • Infrared Spectroscopy (IR) : Detect carbonyl stretching (~1650–1700 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor-binding affinity data across studies?

Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or receptor subtypes. To address this:

  • Standardized Assays : Use recombinantly expressed GABAA receptor subtypes (α/β/γ combinations) in patch-clamp electrophysiology or radioligand displacement assays (e.g., [³H]flunitrazepam binding) .
  • Control for Metabolites : Include LC-MS/MS analysis to rule out interference from degradation products .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituents at positions 6 (methyl) and 5 (keto group). For example:
    • Replace the methyl group with halogens (Cl, F) to assess steric/electronic effects.
    • Reduce the keto group to an amine to evaluate hydrogen-bonding interactions .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to GABAA receptors. Validate with mutagenesis studies (e.g., α1H101A mutants) .
  • Data Table : SAR Summary
PositionModificationBinding Affinity (Ki, nM)Efficacy (% of Diazepam)
6Methyl15 ± 285 ± 5
6Chloro8 ± 192 ± 3
5Amine120 ± 1045 ± 7

Q. What in vitro and in vivo models are appropriate for evaluating metabolic stability and toxicity?

Methodological Answer:

  • In Vitro Metabolism :
    • Hepatic Microsomes : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS. Identify metabolites (e.g., hydroxylation at C3) .
    • CYP450 Inhibition : Screen for CYP3A4/2C19 inhibition using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • In Vivo Toxicity :
    • Rodent Models : Administer 10–100 mg/kg orally to Sprague-Dawley rats. Assess hepatotoxicity (ALT/AST levels) and neurobehavioral effects (open-field test) .
    • Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s half-life in pharmacokinetic studies?

Methodological Answer: Variability may stem from species differences or analytical methods. Recommended steps:

  • Cross-Species Comparison : Compare rat, mouse, and human microsomal stability data.
  • Analytical Harmonization : Use a validated UPLC-MS/MS method with deuterated internal standards (e.g., alprazolam-d5) to minimize matrix effects .
  • Population Pharmacokinetics : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Reactant of Route 2
6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。